molecular formula C15H17ClN2OS B2876194 N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride CAS No. 1427876-00-3

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2876194
CAS No.: 1427876-00-3
M. Wt: 308.82
InChI Key: WKTOEJIAUGLBTG-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride is a compound that features a thiophene ring, a phenyl group, and a pyrrolidine carboxamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride is unique due to its specific combination of a thiophene ring, phenyl group, and pyrrolidine carboxamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-thiophen-2-ylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS.ClH/c18-15(13-7-3-9-16-13)17-12-6-2-1-5-11(12)14-8-4-10-19-14;/h1-2,4-6,8,10,13,16H,3,7,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTOEJIAUGLBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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